molecular formula C15H21N5O B2604166 3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide CAS No. 2034510-94-4

3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Cat. No.: B2604166
CAS No.: 2034510-94-4
M. Wt: 287.367
InChI Key: NGKVRDCEGBBULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a complex organic compound that features a pyrazine and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction with an appropriate diamine.

    Coupling with Butanamide: The final step involves coupling the pyrazole-pyrazine intermediate with 3,3-dimethylbutanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine or pyrazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazine or pyrazole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Substituted pyrazine or pyrazole derivatives.

Scientific Research Applications

3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide involves its interaction with specific molecular targets. The pyrazine and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide
  • 3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Uniqueness

This compound is unique due to its dual pyrazine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3,3-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-15(2,3)10-14(21)18-7-9-20-8-4-12(19-20)13-11-16-5-6-17-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKVRDCEGBBULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.